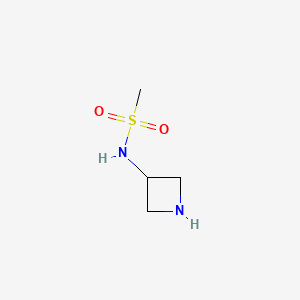

N-(azetidin-3-yl)methanesulfonamide

Vue d'ensemble

Description

“N-(azetidin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C4H10N2O2S . It is intended for research use only and is not for human or veterinary use.

Molecular Structure Analysis

The InChI code for “N-(azetidin-3-yl)methanesulfonamide” is1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H . This code represents the molecular structure of the compound. The SMILES string representation is O=S(NC1CCN1)(C)=O.Cl . Physical And Chemical Properties Analysis

“N-(azetidin-3-yl)methanesulfonamide” is a solid compound . It has a molecular weight of 150.2 g/mol. The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Polymerization and Material Science

N-(methanesulfonyl)azetidine, a related compound to N-(azetidin-3-yl)methanesulfonamide, has been investigated for its polymerization properties. It polymerizes anionically via ring-opening at high temperatures to form p(MsAzet) and undergoes spontaneous activated monomer anionic polymerization at room temperature to form p(N-K-MsAzet). This material exhibits interesting structural properties, as the sulfonyl groups are incorporated into the polymer backbone, resulting in structures similar to polyamides but with sulfonylamides replacing the carboxamides. These polymers can be further modified, for example, by reacting p(N-K-MsAzet) with MeOH to produce p(N-H-MsAzet), a semicrystalline polymer, or with benzyl bromide to produce amorphous p(N-Bn-MsAzet) (Reisman et al., 2020).

Molecular Structure and Bonding

The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, another derivative, have been studied. It's noted for forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. The molecular structure is influenced by the topology of hydrogen bonds, with the carbonyl group undergoing protonation only by very strong trifluoromethanesulfonic acid (Sterkhova et al., 2014).

Catalytic and Synthetic Applications

Derivatives of N-(azetidin-3-yl)methanesulfonamide have been used as ligands for metal-mediated catalytic asymmetric synthesis. For example, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown to be particularly effective for the addition of alkylzinc reagents to aliphatic aldehydes, resulting in high enantiomeric excess, demonstrating its potential in stereocontrolled synthetic chemistry (Wipf & Wang, 2002).

Antibacterial Research

The synthesis and antibacterial activity of (7S)-7-sulfur-azetidin-3-yl lincomycin derivatives, another group of related compounds, have been studied. These derivatives have shown moderate antibacterial activity against certain strains of Streptococcus, indicating potential for antibacterial drug development (Kumura et al., 2016).

Safety And Hazards

The compound is classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

N-(azetidin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKHDIBLFHELCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(azetidin-3-yl)methanesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)